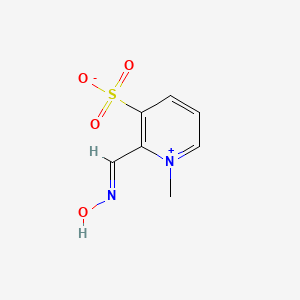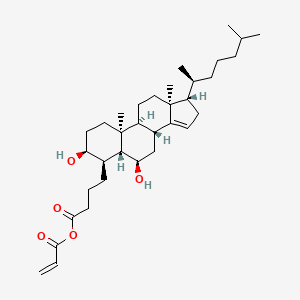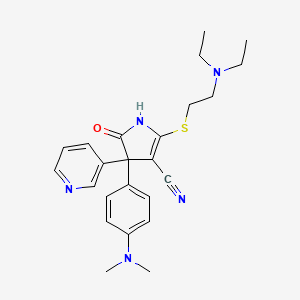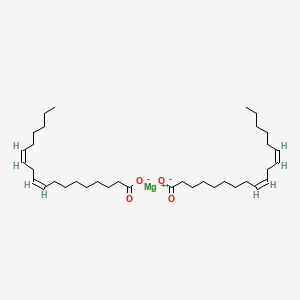
Glimy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Glimepiride involves several synthetic steps. One common method starts with the reaction of 4-methylcyclohexyl isocyanate with 4-aminobenzenesulfonamide to form the intermediate compound. This intermediate is then reacted with 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide under specific conditions to yield Glimepiride .
Industrial Production Methods
Industrial production of Glimepiride typically involves large-scale synthesis using the same basic steps as the laboratory preparation but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Glimepiride undergoes several types of chemical reactions, including:
Oxidation: Glimepiride can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the sulfonylurea group.
Substitution: Substitution reactions can occur at the aromatic ring or the sulfonylurea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of Glimepiride .
Wissenschaftliche Forschungsanwendungen
Glimepiride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sulfonylurea chemistry.
Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.
Medicine: Extensively studied for its efficacy and safety in managing type 2 diabetes.
Industry: Used in the development of new antidiabetic drugs and formulations.
Wirkmechanismus
Glimepiride acts as an insulin secretagogue. It lowers blood sugar by stimulating the release of insulin from pancreatic beta cells and by inducing increased activity of intracellular insulin receptors . The primary molecular target is the ATP-sensitive potassium channels (K_ATP channels) on the beta cells, which, when blocked, cause depolarization and subsequent insulin release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glipizide: Another second-generation sulfonylurea with a shorter duration of action compared to Glimepiride.
Glyburide: Similar to Glimepiride but associated with a higher risk of hypoglycemia.
Tolbutamide: A first-generation sulfonylurea with a different safety and efficacy profile.
Uniqueness
Glimepiride is unique among sulfonylureas due to its longer duration of action and lower risk of hypoglycemia and weight gain. It also has fewer cardiovascular effects compared to other sulfonylureas, making it a safer option for patients with cardiovascular concerns .
Eigenschaften
CAS-Nummer |
949116-28-3 |
|---|---|
Molekularformel |
C43H54N6O8S2 |
Molekulargewicht |
847.1 g/mol |
IUPAC-Name |
4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H34N4O5S.C19H20N2O3S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);3-8,12,17H,2,9-11H2,1H3,(H,21,22,23) |
InChI-Schlüssel |
LPUABPUGKFRHNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


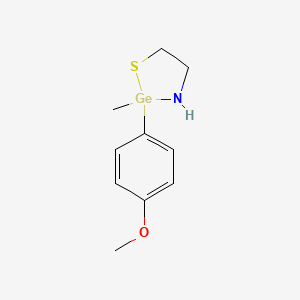
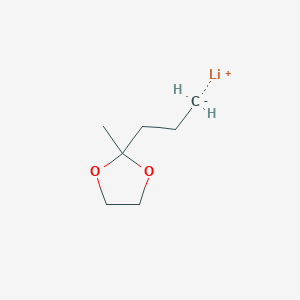
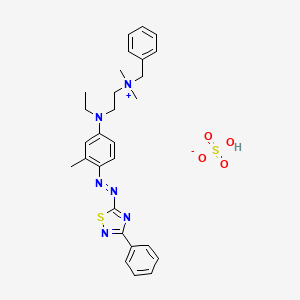
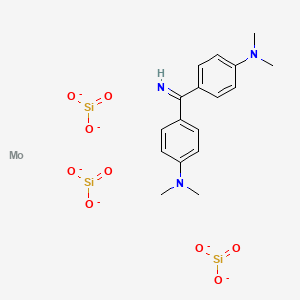
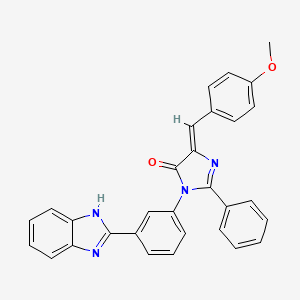

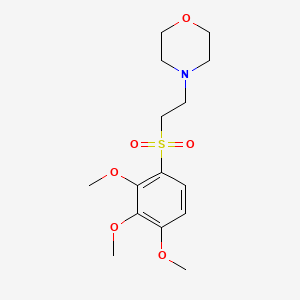
![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)
